molecular formula C4H3F3N2 B2558911 3-(Trifluoromethyl)pyrazole CAS No. 1087160-38-0; 20154-03-4

3-(Trifluoromethyl)pyrazole

Cat. No.: B2558911
CAS No.: 1087160-38-0; 20154-03-4
M. Wt: 136.077
InChI Key: PYXNITNKYBLBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)pyrazole (CAS RN: 20154-03-4) is a high-purity aromatic heterocycle of significant interest in medicinal chemistry and advanced materials research. This compound, with molecular formula C₄H₃F₃N₂ and a molecular weight of 136.08 g/mol, is characterized by its pyrazole core substituted with a lipophilic and strongly electron-withdrawing trifluoromethyl group, a combination known to profoundly enhance pharmacokinetic properties and modulate drug-receptor interactions . The compound is supplied as a white to light yellow crystalline solid with a purity of >98.0% (GC) . It has a melting point range of 47.0 to 51.0 °C and a boiling point of 98 °C at 17 mmHg . Its structural features, particularly the hydrogen-bonding capacity of the pyrazole nitrogen atoms, facilitate molecular recognition in drug-target interactions, making it a valuable scaffold in drug design . Primary Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a key synthetic intermediate and privileged scaffold for developing novel therapeutic agents. Pyrazole derivatives, especially those with trifluoromethyl groups, are extensively investigated for their broad biological activities, including anticancer, anti-inflammatory, analgesic, antiviral, antimicrobial, and anticonvulsant properties . The incorporation of the trifluoromethyl group is a established strategy to improve metabolic stability, membrane permeability, and binding affinity in lead compounds . • Anticancer Research: Specific derivatives, such as 5-Methyl-3-(trifluoromethyl)-1H-pyrazole, are the subject of advanced preclinical studies for their potential as anticancer agents. Research utilizing spectroscopic profiling, molecular docking, and ADMET predictions provides molecular-level insights into their mechanism of action . • Materials Science: The unique electronic properties of the trifluoromethylpyrazole core also make it a candidate for exploration in nonlinear optical (NLO) applications . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Handle with appropriate precautions, as it may cause skin and serious eye irritation . Wear protective gloves/eye protection/face protection and wash skin thoroughly after handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXNITNKYBLBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942198
Record name 3-(Trifluoromethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20154-03-4
Record name 3-(Trifluoromethyl)-1H-pyrazole
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Record name 3-(Trifluoromethyl)pyrazole
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Advanced Synthetic Methodologies for 3 Trifluoromethyl Pyrazole and Its Derivatives

Cyclization Reactions in the Synthesis of 3-(Trifluoromethyl)pyrazoles

Cyclization reactions represent a cornerstone in the synthesis of the pyrazole (B372694) ring system. These methods typically involve the formation of the heterocyclic core from acyclic precursors through intramolecular or intermolecular condensation processes.

Condensation of 1,3-Dicarbonyl Compounds with Functionalized Hydrazines

One of the most traditional and widely employed strategies for constructing 3-(trifluoromethyl)pyrazoles is the condensation reaction between a trifluoromethyl-containing 1,3-dicarbonyl compound and a functionalized hydrazine. nih.govacs.orgnih.gov This approach offers a straightforward route to the pyrazole core, where the regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl species.

The reaction of aryl or heteroarylhydrazines with fluorinated β-diketones can lead to a mixture of 3- and 5-trifluoromethylpyrazoles, alongside 5-hydroxy-Δ2-pyrazoline intermediates. researchgate.net The reaction's regioselectivity is influenced by factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, the reaction between trifluoroacetylacetone and various hydrazines can be controlled to yield the desired 3-(trifluoromethyl)pyrazole (B122699) isomer.

A study on the reaction of trifluoromethylated 1,3-dicarbonyls with hydrazines highlighted that the process proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov The choice of solvent and the presence of acid or base catalysts can significantly impact the reaction rate and the final product distribution.

Table 1: Examples of Condensation Reactions for this compound Synthesis

1,3-Dicarbonyl Compound Hydrazine Derivative Product Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedione Phenylhydrazine 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole researchgate.net
1,1,1-Trifluoro-2,4-pentanedione Hydrazine hydrate 5-Methyl-3-(trifluoromethyl)-1H-pyrazole nih.gov

Lewis Acid Mediated Cyclizations and Hydrazone Transformations

Lewis acid-mediated cyclizations provide an alternative and often more controlled route to trifluoromethylated pyrazoles. nih.govacs.org These methods can involve the transformation of appropriately substituted hydrazones. A notable strategy involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. This transition-metal-free method utilizes a hypervalent iodine reagent to achieve the synthesis of 3-trifluoromethylpyrazoles under mild and efficient conditions. nih.gov

The reaction proceeds by the initial formation of a hydrazone from an α,β-alkynic aldehyde or ketone and a hydrazine. Subsequent treatment with a trifluoromethylating agent, such as Togni's reagent, in the presence of a catalyst, initiates an intramolecular cyclization to furnish the pyrazole ring. This methodology allows for the introduction of the trifluoromethyl group at the C3 position with high regioselectivity.

One-Pot Synthetic Strategies for Pyrazole Core Formation

The development of one-pot synthetic strategies offers significant advantages in terms of operational simplicity, reduced waste, and improved efficiency. researchgate.net A synthetically valuable one-pot approach for preparing 1-aryl-3-trifluoromethylpyrazoles utilizes in situ generated nitrile imines and an acetylene (B1199291) surrogate, such as mercaptoacetaldehyde (B1617137). nih.govacs.org This protocol involves a (3+3)-annulation followed by a cascade of dehydration and ring contraction reactions. nih.gov

The process begins with the generation of a trifluoroacetonitrile (B1584977) imine from a corresponding hydrazonoyl halide. This reactive intermediate then undergoes a reaction with the acetylene surrogate to form a dihydro-1,3,4-thiadiazine intermediate. Subsequent treatment with an activating agent like p-toluenesulfonyl chloride (p-TsCl) promotes a dehydration and ring contraction sequence, yielding the final 1-aryl-3-trifluoromethylpyrazole product in high yields. acs.orgorganic-chemistry.org This method is characterized by its mild reaction conditions, scalability, and broad tolerance of various functional groups. nih.govacs.org Another one-pot, three-component protocol has been developed for the regiocontrolled synthesis of 3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones and arylhydrazines, where the solvent and hydrazine nature dictate the regioselectivity. nih.gov

[3+2]-Cycloaddition Reactions in the Construction of Trifluoromethylated Pyrazoles

[3+2]-Cycloaddition reactions, particularly those involving 1,3-dipoles, are a powerful and versatile tool for constructing five-membered heterocyclic rings like pyrazoles. nih.govmdpi.com This approach allows for a high degree of control over the substitution pattern of the resulting pyrazole ring, often with excellent regio- and stereoselectivity.

Trifluoroacetonitrile Imines as Key 1,3-Dipoles in Cycloadditions

Trifluoroacetonitrile imines have emerged as highly valuable 1,3-dipolar intermediates for the synthesis of 3-(trifluoromethyl)pyrazoles. nih.govacs.org These reactive species are typically generated in situ from trifluoroacetohydrazonoyl bromides or chlorides via dehydrohalogenation with a base, such as triethylamine. mdpi.combohrium.com Once formed, these electron-deficient 1,3-dipoles readily react with a variety of dipolarophiles. nih.gov

The utility of trifluoroacetonitrile imines is demonstrated in their reactions with both electron-rich and electron-deficient C=C dipolarophiles, as well as with alkynes, leading to a wide range of trifluoromethylated pyrazoles and pyrazolines. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl group on the nitrile imine influences its reactivity and the regioselectivity of the cycloaddition process. nih.gov

Scheme 1: General Scheme for [3+2] Cycloaddition using Trifluoroacetonitrile Imine

(This is a simplified representation of the reaction)

Regio- and Diastereoselective Cycloadditions with Various Dipolarophiles

The versatility of trifluoroacetonitrile imines is showcased by their ability to undergo highly selective cycloaddition reactions with a diverse range of dipolarophiles, yielding polysubstituted 3-trifluoromethylpyrazoles.

With Nitroalkenes: An efficient cycloaddition of trifluoroacetohydrazonoyl bromides with nitroolefins produces 3-trifluoromethyl-4-substituted pyrazoles with high regioselectivity under mild conditions. bohrium.com

With Chalcones (Enones): The reaction with chalcones proceeds in a fully regio- and diastereoselective manner to yield trans-configured 5-acyl-pyrazolines. These intermediates can then be aromatized by oxidation with manganese dioxide (MnO₂) to afford polyfunctionalized 3-trifluoromethylpyrazoles. nih.govacs.orgbohrium.com The solvent plays a crucial role in the oxidation step, with DMSO leading to fully substituted pyrazoles and hexane promoting a deacylative pathway. acs.orgresearchgate.net

With 1,4-Quinones: In-situ generated trifluoroacetonitrile imines react efficiently and chemoselectively with the C=C bond of 1,4-quinones. The initial cycloadducts undergo spontaneous air oxidation to yield polycyclic pyrazole derivatives. nih.gov

With Allenic Esters and Ketones: Trifluorodiazoethane, another precursor for a trifluoromethylated 1,3-dipole, undergoes highly regioselective cycloaddition with electron-deficient allenes. The reaction can be controlled to produce either 5-(trifluoromethyl)pyrazolines or, in the presence of a base like triethylamine, 3-(trifluoromethyl)pyrazoles. acs.org

With Alkynes: The cycloaddition of trifluoromethylated sydnones, a type of mesoionic 1,3-dipole, with alkynes provides a general and regioselective route to 5-trifluoromethylpyrazoles. nih.gov

Table 2: Regio- and Diastereoselective [3+2] Cycloadditions

1,3-Dipole Precursor Dipolarophile Key Features Product Type Reference
Trifluoroacetohydrazonoyl bromide Nitroalkenes Regioselective 3-Trifluoromethyl-4-substituted pyrazoles bohrium.com
Trifluoroacetohydrazonoyl bromide Chalcones Regio- and diastereoselective 5-Acyl-pyrazolines, then pyrazoles nih.govacs.org
Trifluoroacetohydrazonoyl bromide 1,4-Naphthoquinone Chemoselective, spontaneous oxidation Fused polycyclic pyrazoles nih.gov
Trifluorodiazoethane Allenic esters Regioselective, base-dependent 3-(Trifluoromethyl)pyrazoles acs.org

Deacylative and Decarboxylative Cycloaddition Routes

Deacylative and decarboxylative strategies offer elegant pathways to 3-(trifluoromethyl)pyrazoles by leveraging the removal of a temporary functional group to drive aromatization.

A notable deacylative approach involves the sequential (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones. acs.orgnih.govbohrium.comresearchgate.netacs.org This reaction initially produces trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity. acs.orgnih.govbohrium.comresearchgate.netacs.org Subsequent aromatization using an oxidizing agent like manganese dioxide can proceed via two distinct, solvent-dependent pathways. In a solvent such as dimethyl sulfoxide (B87167) (DMSO), the reaction yields fully substituted pyrazoles. However, when the oxidation is conducted in a non-polar solvent like hexane, a deacylative pathway is favored, leading to the formation of 1,3,4-trisubstituted 3-(trifluoromethyl)pyrazoles. acs.orgnih.govresearchgate.net This solvent-dependent selectivity provides a versatile tool for controlling the substitution pattern of the final pyrazole product. acs.orgnih.gov

In a similar vein, decarboxylative cycloadditions provide an efficient route to fully substituted 3-(trifluoromethyl)pyrazoles. One such method employs the reaction of nitrile imines with isoxazolidinediones as dipolarophiles. acs.org The reaction proceeds through a (3+2)-cycloaddition, followed by a thermal extrusion of carbon dioxide from the intermediate, which serves as the driving force for the aromatization to the final pyrazole product. acs.org

Catalytic Approaches to this compound Synthesis

Catalytic methods have emerged as powerful tools for the synthesis of 3-(trifluoromethyl)pyrazoles, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Silver-Catalyzed Transformations

Silver catalysis has proven particularly effective in the synthesis of 3-(trifluoromethyl)pyrazoles, primarily through cycloaddition reactions involving 2,2,2-trifluorodiazoethane (CF₃CHN₂). A silver-catalyzed [3+2] cycloaddition reaction between dicyanoalkenes and trifluorodiazoethane allows for the construction of pyrazoles containing both trifluoromethyl and cyano groups. chinesechemsoc.org The regioselectivity of this reaction can be controlled by the substitution pattern of the starting dicyanoalkene, providing access to different regioisomers of trifluoromethyl cyanopyrazoles. chinesechemsoc.org This method is operationally simple, utilizes readily available starting materials, and has been successfully applied to gram-scale synthesis. chinesechemsoc.org

Another silver-catalyzed approach involves the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a bohrium.comchinesechemsoc.org-H shift to afford 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. researchgate.net Silver catalysts have also been employed in the regioselective cycloaddition of trifluorodiazoethane with electron-deficient allenes. In the absence of a base, this reaction yields 5-(trifluoromethyl)pyrazolines, while the addition of triethylamine promotes the formation of 3-(trifluoromethyl)pyrazoles. acs.org

CatalystReactantsProductKey Features
Silver(I) oxide (Ag₂O)Dicyanoalkenes and TrifluorodiazoethaneTrifluoromethyl cyanopyrazolesRegiodivergent access to isomers. chinesechemsoc.org
Silver catalystN′-benzylidene tolylsulfonohydrazides and Ethyl 4,4,4-trifluoro-3-oxobutanoate5-aryl-3-trifluoromethyl pyrazolesSequential nucleophilic addition, cyclization, elimination, and bohrium.comchinesechemsoc.org-H shift. researchgate.net
Silver catalystTrifluorodiazoethane and Electron-deficient allenes3-(Trifluoromethyl)pyrazoles (in the presence of Et₃N)Regioselective cycloaddition. acs.org

Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the asymmetric synthesis of chiral pyrazolones bearing a trifluoromethylated allyl substituent. An asymmetric trifluoromethylated allylic alkylation of pyrazolones has been developed using α-(trifluoromethyl)alkenyl acetates as a novel trifluoromethylated allylation reagent. acs.orgnih.gov This reaction affords a variety of functionalized chiral pyrazolones in high yields with excellent regio-, enantio-, and diastereoselectivities. acs.orgnih.gov A key step in the mechanism involves the double-bond migration of the α-(trifluoromethyl)alkenyl acetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov

Post-Cyclization Functionalization and Derivatization of the this compound Core

The functionalization of the pre-formed this compound ring is a crucial strategy for accessing a wider range of derivatives with diverse properties.

Introduction of Functional Groups at Specific Positions (e.g., C4)

The introduction of functional groups at the C4 position of the pyrazole ring is a common and important modification. For instance, bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) under mild conditions selectively introduces a bromine atom at the C4 position. acs.org This C4-brominated intermediate serves as a versatile handle for further transformations. Through a bromine-lithium exchange, various functional groups can be introduced. For example, the corresponding aldehyde and carboxylic acid derivatives have been synthesized from the C4-lithiated species. acs.org

Selective Methylation and Alkylation Strategies (N-methylation, O-methylation, C-methylation)

Selective methylation and alkylation of the this compound core can lead to a variety of N- and C-substituted derivatives. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the methylating or alkylating agent.

For 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, selective conditions for N-methylation and O-methylation have been developed. researchgate.net The use of a five-fold excess of dimethyl sulfate (Me₂SO₄) leads to the N-methylated pyrazolone, while refluxing with one equivalent of Me₂SO₄ and potassium carbonate in acetonitrile favors the formation of the O-methylated pyrazole. researchgate.net

Highly selective N1-methylation of pyrazoles can be achieved using sterically bulky α-halomethylsilanes as masked methylating reagents. researcher.lifenih.gov This method significantly improves the selectivity of N-alkylation compared to traditional methylating agents, achieving N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 in good yields. researcher.lifenih.gov The α-silylmethyl group is subsequently removed by protodesilylation using a fluoride source and water to furnish the N-methyl pyrazole. researcher.lifenih.gov

Reagent/MethodSubstrateProductKey Features
5-fold excess of Me₂SO₄1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-olsN-methylpyrazolonesChemoselective N-methylation. researchgate.net
1 equiv. of Me₂SO₄ and K₂CO₃ in acetonitrile1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-olsO-methylpyrazolesChemoselective O-methylation. researchgate.net
α-HalomethylsilanesPyrazole heterocyclesN1-methyl pyrazolesHigh N1/N2 regioselectivity (92:8 to >99:1). researcher.lifenih.gov

Halogenation Reactions (e.g., Bromination)

Halogenation of the pyrazole ring is a critical step for further functionalization. While halogenation of pyrazole typically occurs at the 4-position, strategic substitution can direct it to other positions. For the synthesis of 3/5-halogenated derivatives using electrophilic reagents, the 4-position must usually be substituted first to prevent preferential halogenation at that site. researchgate.net

A practical method for the bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole involves the use of N-Bromosuccinimide (NBS) under mild conditions. This approach cleanly affords the corresponding 4-bromopyrazoles, which are versatile intermediates for subsequent transformations. acs.orgthieme-connect.com These brominated compounds can then undergo further reactions, such as halogen-metal exchange, to introduce other functional groups. thieme-connect.com

One of the established methods to obtain 3/5-chloro or 3/5-bromo pyrazoles is through the dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride or phosphorus oxybromide. researchgate.net Additionally, the Sandmeyer reaction allows for the preparation of 1-substituted 3-halogenopyrazoles. researchgate.net

Transformations of Carboxylic Groups (e.g., to Trifluoromethyl group, to Esters, Amides, Nitriles)

The carboxylic group on the pyrazole ring is a versatile handle for introducing a variety of functional groups. For instance, pyrazole-4-carboxylic acids can be synthesized from isoxazole-5(4H)-ones using a ruthenium catalyst. encyclopedia.pub This transformation proceeds through a ring-opening and subsequent cyclization to yield the desired pyrazole derivative. encyclopedia.pub

A series of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized starting from the corresponding ester. The synthesis involves the hydrolysis of ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate with lithium hydroxide to yield the carboxylic acid, which can then be converted to the amide. bibliomed.org

In another example, 5-alkyl-3-amino-1H-pyrazoles have been prepared from carboxylic acids. The process begins with esterification, followed by reaction with sodium hydride and acetonitrile to form a ketonitrile intermediate. This intermediate is then treated with hydrazine hydrate to produce the final amino pyrazole product. encyclopedia.pub

Direct Ortho-Metalation (DoM) for Functionalization

Direct ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a carbanion that can then react with various electrophiles. organic-chemistry.orgscribd.com

In the context of this compound synthesis, DoM has been employed for the introduction of functional groups at the 5-position of the pyrazole ring. Specifically, the functionalization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole to introduce an acid or a boron pinacolate group at the 5-position was achieved through the DoM of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole. acs.org This reaction is followed by a catalytic reductive debromination to yield the desired product. acs.org Control of temperature during this process is crucial to prevent the formation of isomers through a "halogen-dance" reaction. thieme-connect.com

Modern Reaction Conditions and Technologies for Scalable Synthesis

The demand for efficient and sustainable synthetic methods has led to the adoption of modern technologies in the production of this compound and its derivatives. Flow chemistry, microwave irradiation, and sonication offer significant advantages over traditional batch processing.

Flow Reactor Synthesis Methodologies

Continuous flow chemistry has emerged as a key technology for the synthesis of pyrazoles, offering enhanced reaction control, safety, and scalability. mdpi.comgalchimia.com This methodology involves performing chemical reactions in a continuously flowing stream within a reactor, which allows for precise control over parameters like temperature, pressure, and reaction time. mdpi.com

A notable application is the rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles. nih.gov This process can involve sequential reactor coils for different reaction steps, such as diazoalkane formation and [3+2] cycloaddition, to generate the pyrazole core. nih.gov Subsequent modules can then be used for further modifications like N-alkylation, arylation, and amidation. nih.gov This "assembly line" approach allows for the telescoped synthesis of complex molecules in a significantly reduced timeframe compared to batch methods. nih.gov

Flow reactors are particularly advantageous for handling hazardous intermediates like diazoalkanes at elevated temperatures. nih.gov Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been successfully performed in a flow reactor to synthesize a range of derivatives containing aldehyde, acid, and boron pinacolate groups. acs.org

Microwave and Sonication Assisted Synthesis

Microwave and sonication technologies offer alternative energy sources to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Microwave-assisted synthesis has been effectively used for the high-speed synthesis of trifluoromethyl-containing pyrazole derivatives. nih.gov For example, the synthesis of fused heterocycles incorporating a trifluoromethyl moiety has been achieved in high yields (75–91%) with very short reaction times (5 minutes) using microwave irradiation under pressure. thieme-connect.com This method has also been applied to the synthesis of novel pyrrolidine-based pyrazolines. acs.org

Sonication , the use of ultrasound to promote chemical reactions, has also been employed for the synthesis of pyrazole derivatives. orientjchem.org This technique can accelerate reaction rates and increase yields. orientjchem.orgresearchgate.net A simple, catalyst-free, one-pot synthesis of pyrazoles has been developed using ultrasound irradiation in water, avoiding the need for traditional chromatography and purification steps. nih.gov The cyclization of cyanide with hydrazine hydrate to form pyrazoles has also been successfully carried out using sonication. orientjchem.orgresearchgate.net

Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Pyrazole

Chemical Transformations of the Pyrazole (B372694) Ring and Trifluoromethyl Group

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyrazole ring. This section explores the chemical transformations involving both the heterocyclic core and the trifluoromethyl substituent.

Oxidation and Reduction Pathways

The pyrazole ring itself is generally stable towards oxidation. However, substituents on the ring can undergo oxidation. For instance, an aldehyde group at the 4-position of 3-(trifluoromethyl)-1H-pyrazole can be oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, the aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

In a different type of transformation, the oxidation of 5-acyl-pyrazolines, which are precursors to pyrazoles, can lead to the formation of 3-trifluoromethylpyrazoles. acs.orgnih.gov The outcome of this aromatization process can be highly dependent on the solvent used. acs.orgnih.gov

Nucleophilic and Electrophilic Substitution Reactions

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The positions on the ring exhibit different reactivities, with C4 being a common site for such reactions. mdpi.com However, the strongly electron-withdrawing nature of the trifluoromethyl group at the 3-position deactivates the ring towards electrophilic attack.

Conversely, the trifluoromethyl group can be the target of nucleophilic substitution reactions. For example, nucleophiles like amines or thiols can displace the trifluoromethyl group under basic conditions.

The regioselectivity of substitution reactions can be controlled by the choice of reagents and reaction conditions. For instance, the functionalization of 1-methyl-3-(trifluoromethyl)pyrazole can be directed to the 5-position through deprotonation with lithium diisopropylamide (LIDA). sci-hub.box In contrast, using tert-butyllithium (B1211817) on 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole results in a halogen-metal exchange at the 4-position. sci-hub.box

Solvent-Dependent Reaction Outcomes

The choice of solvent can have a profound impact on the outcome of reactions involving 3-(trifluoromethyl)pyrazole (B122699) and its derivatives. A notable example is the oxidation of 5-acyl-pyrazolines with manganese dioxide (MnO₂). acs.orgnih.gov In a nonpolar solvent like hexane, the reaction proceeds via a deacylative pathway to yield 1,3,4-trisubstituted pyrazoles. acs.orgnih.gov In contrast, using a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) leads to the formation of fully substituted pyrazoles with the acyl group retained. acs.orgnih.gov

The polarity of the solvent also influences the rate of pyrazole formation in the Knorr cyclocondensation reaction. mdpi.comresearchgate.net Studies have shown that the reaction is often fastest in polar aprotic solvents like dimethylformamide (DMF). mdpi.com This solvent effect is attributed to the influence on the keto-enol tautomeric equilibrium of the dicarbonyl starting material. mdpi.comresearchgate.net

Ligand Properties and Coordination Chemistry of Trifluoromethylated Pyrazoles

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. The introduction of a trifluoromethyl group enhances the acidity of the pyrazole N-H proton, which can influence the stability and properties of the resulting metal complexes. mdpi.com

Interaction with Transition Metal Ions (e.g., Copper, Silver)

Trifluoromethylated pyrazoles readily react with transition metal ions, particularly coinage metals like copper(I) and silver(I), to form a variety of coordination complexes. unt.eduresearchgate.netresearchgate.net The pyrazolate anion, formed upon deprotonation of the pyrazole, typically acts as a bridging ligand, connecting multiple metal centers. unt.edu The presence of the trifluoromethyl group can increase the stability of these metal complexes. mdpi.com

The reaction of 3,5-bis(trifluoromethyl)pyrazole with copper(I) or silver(I) oxide is a common method for synthesizing trinuclear complexes. researchgate.netmdpi.com These reactions often involve the deprotonation of the pyrazole by the metal oxide. researchgate.net

Formation of Metal Complexes (e.g., Mononuclear, Binuclear, Trinuclear)

Depending on the reaction conditions, the stoichiometry of the reactants, and the nature of the substituents on the pyrazole ring, a diverse range of metal complexes with varying nuclearities can be formed. mdpi.comunt.edu

Mononuclear Complexes: While less common, mononuclear complexes can be synthesized. For instance, reacting a metal salt with a pyrazole in the presence of other ligands can lead to the formation of mononuclear species. unt.edursc.org

Binuclear Complexes: Binuclear complexes are frequently reported. These can be formed by reacting a pyrazole derivative with a metal salt, often resulting in a structure where two metal centers are bridged by two pyrazolate ligands. mdpi.comresearchgate.netoup.comnih.govresearchgate.net

Trinuclear Complexes: Trinuclear complexes, particularly with copper(I) and silver(I), are a well-established class of compounds. researchgate.netresearchgate.netuta.eduuta.edu These often feature a nine-membered ring structure with alternating metal and pyrazolate units.

The following table summarizes some examples of metal complexes formed with trifluoromethylated pyrazoles:

Complex TypeMetal IonPyrazole LigandReference
MononuclearPt(II)6-(5-Trifluoromethyl-Pyrazol-3-yl)-2,2′-Bipyridine acs.org
MononuclearAg(I)2-(3,5-bis(trifluoromethyl)pyrazol-1-yl)-1,10-phenanthroline acs.org
BinuclearPd(II)3-Methyl-5-(trifluoromethyl) pyrazole researchgate.net
BinuclearCu(II)Methyl-5-(trifluoromethyl)pyrazol-3-yl-ketazine mdpi.comnih.govresearchgate.net
TrinuclearCu(I)3,5-bis(Trifluoromethyl)pyrazole researchgate.net
TrinuclearAg(I)3,5-bis(Trifluoromethyl)pyrazole researchgate.netresearchgate.net

Influence of Trifluoromethyl Group on Ligand Acidity and Complex Stability

The introduction of a trifluoromethyl (-CF3) group onto the pyrazole ring significantly impacts the ligand's electronic properties, particularly its acidity and the stability of the metal complexes it forms. The strong electron-withdrawing nature of the -CF3 group increases the N-H acidity of the pyrazole heterocycle. mdpi.com This enhanced acidity facilitates the deprotonation of the pyrazole, which can influence its coordination behavior with metal ions.

The presence of trifluoromethyl groups has been shown to increase the stability of complexes with transition metals. mdpi.com This is attributed to the inductive effect of the -CF3 group, which withdraws electron density from the pyrazole ring, thereby strengthening the metal-ligand bonds. For instance, studies on platinum(IV) trimethyl complexes with and without trifluoromethyl substituents on the tris(pyrazolyl)borate (Tp) ligand revealed that the fluorinated ligand coordinates more weakly, as evidenced by longer Pt-N bonds. acs.org

Research on copper(II) complexes with a trifluoromethyl-containing bis(pyrazolyl)hydrazone ligand demonstrated the formation of a stable binuclear complex. mdpi.com The high electronegativity and small size of the fluorine atoms in the -CF3 group contribute to increased lipophilicity and metabolic stability of the resulting complexes. mdpi.com

The table below summarizes the effect of the trifluoromethyl group on key properties of pyrazole ligands and their metal complexes.

PropertyEffect of Trifluoromethyl GroupReference
Ligand Acidity (N-H) Increased mdpi.com
Complex Stability Increased mdpi.com
Metal-Ligand Bond Length (Pt-N) Lengthened acs.org
Lipophilicity Increased mdpi.com
Metabolic Stability Increased mdpi.com

Catalytic Activity of Pyrazole-Metal Complexes

Metal complexes derived from pyrazole ligands, including those bearing trifluoromethyl groups, have demonstrated significant catalytic activity in various organic transformations. The proton-responsive nature of protic pyrazoles makes them versatile ligands in homogeneous catalysis. nih.gov

Copper(II) pyrazolates are of particular interest due to their catalytic properties. mdpi.com For example, in situ formed complexes of pyrazole derivatives with copper(II) salts have been shown to effectively catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of these systems is influenced by factors such as the nature of the ligand, the counterion of the copper salt, and the solvent. mdpi.com

Ruthenium(II) complexes with pincer-type bis(1H-pyrazol-3-yl)pyridine ligands have been utilized in the transfer hydrogenation of acetophenones. nih.gov The protic nature of the pyrazole moieties in these complexes plays a crucial role in their catalytic function. nih.gov Furthermore, iridium complexes with similar NCN pincer ligands have also been synthesized, suggesting potential for catalytic applications. nih.gov

The catalytic activity of these pyrazole-metal complexes often involves the metal-ligand framework acting in a cooperative manner. For instance, in the disproportionation of hydrazine, a proposed mechanism involves proton-coupled electron transfer (PCET) between the metal-ligand platform and the substrate, where the pyrazole NH group facilitates the cleavage of the N-N bond through hydrogen bonding. nih.gov

Intramolecular and Intermolecular Interactions

Hydrogen Bonding in Pyrazole Derivatives and Self-Aggregation

The pyrazole ring, with its acidic N-H group and a basic sp2-hybridized nitrogen atom, can act as both a hydrogen bond donor and acceptor. mdpi.com This characteristic facilitates the formation of intermolecular hydrogen bonds, leading to self-aggregation of pyrazole molecules into various supramolecular structures such as dimers, trimers, tetramers, and linear chains (catemers) in both the solid state and in solution. mdpi.comnih.gov The type of aggregate formed is dependent on the physical state and the nature of the substituents on the pyrazole ring. mdpi.com

In solution, the self-aggregation of pyrazole derivatives is influenced by the solvent. Protic solvents can compete for hydrogen bonding, favoring pyrazole-solvent interactions over pyrazole-pyrazole clustering. mdpi.com The N-H···N hydrogen bonds in these aggregates are formally resonance-assisted. nih.gov However, the internal π-delocalization of the pyrazole ring is not significantly enhanced by this interaction, except in symmetrically 3,5-substituted pyrazoles where shorter N···N distances are observed. nih.gov

The trifluoromethyl group can also participate in intermolecular interactions. In some arylazo-3,5-bis(trifluoromethyl)pyrazole derivatives, a deshielded NH signal in the NMR spectrum suggests the formation of an intramolecular hydrogen bond. acs.org The assembly of a trifluoromethyl group and a pyrazole motif can provide additional hydrogen bond acceptors and donors through water molecules, which can be important for interactions with biological targets like tubulin. acs.org

Tautomeric Equilibria and Structural Preferences

Substituted pyrazoles can exist in different tautomeric forms, and the position of this equilibrium is influenced by the nature and position of the substituents. mdpi.com The trifluoromethyl group, being strongly electron-withdrawing, plays a significant role in determining the preferred tautomeric form.

Studies have shown that electron-withdrawing groups, such as the -CF3 group, generally favor the 3-position of the pyrazole ring. researchgate.net For instance, in a series of 3(5)-trifluoromethyl-4,5(3)-polymethylenepyrazoles, the 3-CF3 tautomer was found to be the exclusive form in all cases studied. researchgate.netarkat-usa.org Similarly, for hemicurcuminoid pyrazoles, the tautomer with the CF3 group at the C3 position was found to be more stable, regardless of the substituents on an attached phenyl ring. mdpi.com

However, in some disubstituted pyrazoles, the presence of a trifluoromethyl group can switch the tautomeric preference. For example, in 3,5-disubstituted pyrazoles, the combination of a phenyl group at R¹ and a trifluoromethyl group at R² favors the tautomer where the -CF3 group is at the 5-position. mdpi.com The tautomeric equilibrium is also influenced by solvent polarity and hydrogen bonding interactions. smolecule.com In some cases, rapid tautomeric interconversion can occur on the NMR timescale, leading to averaged signals for the carbons at positions 3 and 5. smolecule.com

The table below provides a summary of the preferred tautomeric forms for different this compound derivatives.

DerivativePreferred TautomerReference
3(5)-Trifluoromethyl-4,5(3)-polymethylenepyrazoles 3-CF3 tautomer researchgate.netarkat-usa.org
Hemicurcuminoid pyrazoles 3-CF3 tautomer mdpi.com
3-Phenyl-5-trifluoromethylpyrazole 5-CF3 tautomer mdpi.com

Structural Elucidation and Spectroscopic Characterization of 3 Trifluoromethyl Pyrazole Analogs

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure, identifying functional groups, and analyzing the composition of 3-(trifluoromethyl)pyrazole (B122699) analogs.

NMR spectroscopy is a powerful tool for characterizing the structure of this compound derivatives in solution.

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the pyrazole (B372694) ring protons. For instance, in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, the N-CH₃ protons appear as a singlet at approximately δ 4.13 ppm, while the C₅-H proton resonates at δ 7.22 ppm. In another example, 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, the H-4 proton of the pyrazole ring is observed in the range of δ 6.5–7.2 ppm. The ¹H NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole shows a signal in the 6.5-8.5 ppm region. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The trifluoromethyl group significantly influences the chemical shifts of adjacent carbon atoms. The carbon of the CF₃ group itself appears as a quartet due to C-F coupling. For example, in 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, the CF₃ carbon signal is observed around δ 120–125 ppm. In 5-fluoro-4-phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the CF₃ carbon resonates at 118.4 ppm with a large one-bond C-F coupling constant (¹J(C,F) = 272.0 Hz). rsc.org The C-3 carbon, attached to the CF₃ group, typically appears as a quartet with a smaller coupling constant (²J(C,F)). beilstein-journals.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. The trifluoromethyl group in this compound derivatives typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, this signal is found at approximately -62.5 ppm. Similarly, for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the trifluoromethyl group appears at δ -60.06 ppm. mdpi.com

Variable-Temperature (VT) NMR: VT-NMR can be employed to study dynamic processes such as tautomerism or restricted rotation. In some cases, contradictions in peak splitting at room temperature, possibly due to rotameric equilibria, can be resolved by performing NMR experiments at different temperatures. ipb.pt

Table 1: Selected NMR Data for this compound Analogs

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride¹H4.13 (N-CH₃), 7.22 (C₅-H)
¹⁹F-62.5 (CF₃)
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one¹⁹F-60.06 (s, 3F) mdpi.com
¹³C122.8 (CF₃, q)¹J(C-F) = 285 mdpi.com
128.8 (C-CF₃, q)²J(C-F) = 32 mdpi.com
5-Fluoro-4-phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole¹⁹F-67.66 (s, CF₃) rsc.org
¹³C118.4 (q, CF₃)¹J(C-F) = 272.0 rsc.org
110.9 (q, C-3)²J(C-F) = 43.6 rsc.org

IR spectroscopy is a valuable technique for identifying characteristic functional groups and studying intermolecular interactions. In this compound analogs, the C=O stretching frequency of a carbonyl group, for instance in an acyl chloride, is observed around 1770 cm⁻¹. The vibrations associated with the CF₃ group are typically found in the region of 1100–1200 cm⁻¹. For solid samples of 3,5-bis(trifluoromethyl)pyrazole, which forms tetramers through N-H···N hydrogen bonds, the IR spectrum differs from that of the gaseous monomeric form, providing insight into intermolecular interactions. rsc.orgresearchgate.net

Table 2: Characteristic IR Frequencies for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
Carbonyl (Acyl Chloride)C=O stretch~1770
TrifluoromethylC-F vibrations1100–1200

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of molecules. For 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the molecular ion peak (M⁺) is observed at m/z 328, which corresponds to its molecular weight. mdpi.com Fragmentation analysis can provide further structural information; for example, the loss of a trifluoromethyl group (CF₃⁺) from the molecular ion results in a fragment at m/z 259. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a compound. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic crystal system. researchgate.net The solid-state structure of 3,5-bis(trifluoromethyl)pyrazole shows that the molecules form tetramers through N–H···N hydrogen bonds. rsc.orgresearchgate.net In the crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, intramolecular C—H⋯N and intermolecular C—H⋯F hydrogen bonds, as well as C—H⋯π interactions, have been observed. nih.goviucr.org The pyrazole ring in these structures is generally found to be planar. iucr.org

Table 3: Selected Crystallographic Data for this compound Analogs

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateMonoclinicP2₁/m- researchgate.net
3,5-bis(trifluoromethyl)pyrazoleTriclinicP1Forms tetramers via N-H···N hydrogen bonds. rsc.orgresearchgate.net
1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole--Intramolecular C—H⋯N and intermolecular C—H⋯F hydrogen bonds. nih.goviucr.org

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's purity and elemental composition. This technique has been used to support the structural assignment and purity of various this compound derivatives, such as 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one and 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. mdpi.comiucr.org For instance, the calculated elemental composition for C₁₈H₁₁F₃N₂O was found to be in good agreement with the experimental values. mdpi.com

Photophysical Properties and Fluorescence Spectroscopy

The photophysical properties of this compound analogs, particularly their absorption and fluorescence characteristics, are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Some pyrazolo[3,4-b]quinolines containing a trifluoromethyl group exhibit fluorescence emission that can be attributed to photoinduced charge transfer processes. mdpi.com The absorption and emission properties of these compounds are often studied in various solvents. For example, a series of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines absorb in the ultraviolet region and show fluorescence with varying quantum yields in solution and in the solid state. mdpi.com

The fluorescence of pyrazole derivatives can be influenced by the presence of substituents and the solvent polarity. sryahwapublications.com Some pyrano[2,3-c]pyrazole derivatives exhibit dual solvent-dependent fluorescence, which is attributed to an excited-state intramolecular proton transfer (ESIPT) process. rsc.orgmdpi.com The addition of metal ions can also affect the fluorescence properties of pyrazole derivatives, leading to either enhancement or quenching of the fluorescence intensity. dpi-journals.com Dinuclear copper(I) and silver(I) complexes with 3,5-bis(trifluoromethyl)pyrazolate ligands have been shown to exhibit bright blue phosphorescence. acs.orgunt.edu

Table 4: Photophysical Data for Selected this compound Derivatives

Compound TypePropertyObservationReference
6-CF₃-1H-pyrazolo[3,4-b]quinolinesFluorescenceCaused by photoinduced charge transfer. mdpi.com
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidinesAbsorption/EmissionAbsorb in UV, fluoresce in solution and solid state. mdpi.com
Pyrano[2,3-c]pyrazole derivativesFluorescenceDual solvent-dependent fluorescence due to ESIPT. rsc.orgmdpi.com
Dinuclear Cu(I) and Ag(I) complexes with 3,5-bis(trifluoromethyl)pyrazolatePhosphorescenceBright blue phosphorescence. acs.orgunt.edu

Theoretical and Computational Studies on 3 Trifluoromethyl Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 3-(trifluoromethyl)pyrazole (B122699) systems. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its stability and chemical reactivity.

Density Functional Theory (DFT) has become a widely used method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals, is frequently employed. This functional is often paired with Pople-style basis sets, such as the triple-zeta 6-311++G(d,p), which provide a flexible description of the electron distribution.

This level of theory, B3LYP/6-311++G(d,p), has been successfully applied to:

Determine Tautomeric Stability: Calculations can accurately predict the relative energies of different tautomers. For instance, in related hemicurcuminoid pyrazoles, DFT calculations correctly showed a higher stability for the tautomer with the CF₃ group at the C3 position, a finding that matched experimental NMR data.

Evaluate Substituent Effects: DFT is used to understand how different substituents on the pyrazole ring influence its electronic properties, such as acidity and basicity. Electron-donating groups tend to increase the acidity of the pyrrole-like NH group.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. DFT calculations provide the energies and spatial distributions of these orbitals, helping to identify sites for nucleophilic or electrophilic attack.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR chemical shifts, providing a direct link between calculated structures and experimental spectroscopic data.

The presence of the trifluoromethyl group and other substituents can lead to various possible three-dimensional arrangements, or conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

Studies on related aryl-substituted bis(trifluoromethyl)pyrazoles have shown that the dihedral angles between the pyrazole ring and attached aromatic rings are significantly influenced by steric effects. For example, methyl groups on the pyrazole ring can cause a notable deviation from coplanarity with an N-aryl substituent. In the absence of such steric hindrance, the pyrazole and adjacent aryl rings tend to be more coplanar. Conformational analysis helps to understand how the molecule's shape affects its packing in crystals and its interaction with biological targets.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR Chemical Shifts, IR Frequencies)

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial validation of the theoretical models and aids in the interpretation of experimental results.

NMR Spectroscopy: By employing the GIAO method at the DFT level (e.g., GIAO/B3LYP/6-311++G(d,p)), it is possible to calculate the absolute shieldings of nuclei (¹H, ¹³C, ¹⁹F), which can then be converted into chemical shifts (δ). These calculated shifts often show excellent agreement with experimental values, helping to unambiguously assign signals in complex spectra and confirm molecular structures. For example, in a study on 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, spectral assignments were established using this correlative approach.

IR Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational bands in an infrared spectrum. These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and limitations in the theoretical model. Comparing the scaled theoretical spectrum with the experimental one aids in assigning specific vibrational modes, such as C=O stretches or Ar-CF₃ vibrations.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a this compound Derivative Data for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. This interactive table showcases how theoretical calculations align with experimental findings.

ParameterExperimental ValueCalculated ValueMethod
¹H NMR (δ, ppm)
CH₃2.29*

Research Applications of 3 Trifluoromethyl Pyrazole Scaffolds in Applied Chemistry

Role in Agrochemical Development (e.g., Herbicides, Pesticides)

The 3-(trifluoromethyl)pyrazole (B122699) core is integral to a variety of agrochemicals, where it contributes to their biological activity and stability. chemimpex.com This scaffold is found in insecticides, fungicides, and herbicides.

In the realm of insecticides , Fipronil is a prominent example of a broad-spectrum phenylpyrazole insecticide. wikipedia.org It functions by disrupting the central nervous system of insects through blocking GABA-gated and glutamate-gated chloride (GluCl) channels, leading to hyperexcitation. wikipedia.org The specificity of Fipronil towards insects is attributed to its higher binding affinity for insect GABA receptors compared to mammalian ones. wikipedia.org Other insecticidal compounds containing the trifluoromethyl-pyrazole structure have also been developed, such as Flufiprole and Pyriprole. nih.gov

For fungicides , Penthiopyrad is a notable compound that features the this compound moiety. researchgate.netnih.gov It is effective in controlling a range of fungal diseases in crops.

In herbicide development, pyrazole (B372694) derivatives are used to create compounds that can control undesirable vegetation. researchgate.net Pyroxasulfone, for instance, is an herbicide containing a this compound group that is used to manage weeds in various crops. google.com Research has also focused on synthesizing novel 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives, some of which have shown inhibitory activity against Brassica napus and bleaching effects on Echinochloa crusgalli (L.) Beauv. researchgate.net

Table 1: Examples of Agrochemicals Containing the this compound Scaffold
Compound NameAgrochemical ClassMode of Action/Target
FipronilInsecticideBlocks GABA-gated and glutamate-gated chloride (GluCl) channels wikipedia.org
PenthiopyradFungicideInhibits succinate dehydrogenase (SDHI) researchgate.netnih.gov
PyroxasulfoneHerbicideInhibition of very long-chain fatty acid synthesis google.com
FlufiproleInsecticideTargets γ-aminobutyric acid (GABA) receptors nih.gov
PyriproleInsecticideTargets γ-aminobutyric acid (GABA) receptors nih.gov

Application in Pharmaceutical and Medicinal Chemistry Research

The this compound structure is a key building block in medicinal chemistry, forming the core of numerous bioactive molecules and therapeutic agents. thieme-connect.comchemimpex.com Its presence is crucial in drugs developed for anti-inflammatory, antimicrobial, and anticancer applications.

The 1,5-diaryl-3-(trifluoromethyl)pyrazole framework is the defining feature of a class of selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features this core structure and is used to treat inflammation and pain. thieme-connect.commdpi.com The trifluoromethyl group is crucial for its selective inhibition of the COX-2 isozyme over COX-1, which is associated with a more favorable gastrointestinal profile compared to non-selective NSAIDs. acs.org

Researchers have synthesized numerous analogues of Celecoxib to explore new therapeutic agents. For example, replacing the tolyl group of Celecoxib with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety resulted in compounds with dual COX-2 and 5-lipoxygenase (5-LOX) inhibitory activities. nih.gov One such analogue, 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole, demonstrated good anti-inflammatory activity. nih.gov Another derivative, FR140423, was found to be a potent and selective COX-2 inhibitor, being 150 times more selective for COX-2 than COX-1, and also exhibited unique morphine-like analgesic effects. nih.gov

Table 2: this compound-Based COX-2 Inhibitors
CompoundKey Structural FeatureNoted Activity
Celecoxib1,5-diaryl-3-(trifluoromethyl)pyrazole coreSelective COX-2 inhibitor thieme-connect.commdpi.com
Mavacoxib3-(Trifluoromethyl)pyrazolyl benzenesulfonamideCOX-2-selective NSAID thieme-connect.commdpi.com
FR1404233-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole150-fold more selective for COX-2 over COX-1; potent anti-inflammatory and analgesic effects nih.gov
Celecoxib Analogue1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazoleDual COX-2/5-LOX inhibitor with good anti-inflammatory activity nih.gov

Derivatives of this compound have shown significant potential as antimicrobial agents, with activity against both bacteria and fungi. tandfonline.com

Antibacterial Activity: Numerous studies have demonstrated the antibacterial efficacy of pyrazole derivatives containing the -CF3 group. A series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized and found to be potent growth inhibitors of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Compounds with dichloro and bromo-chloro substitutions on the aniline (B41778) ring were particularly effective, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL. mdpi.com Another study on N-(trifluoromethyl)phenyl substituted pyrazoles reported compounds that effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by MRSA and Enterococcus faecalis. nih.govrsc.org Some of these compounds were more effective at eradicating preformed biofilms than the antibiotic vancomycin. nih.gov

Antimycotic (Antifungal) Activity: The this compound scaffold has also been incorporated into compounds with antifungal properties. A new series of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazole derivatives were screened for in vitro antifungal activity against Candida albicans and Aspergillus niger. tandfonline.comresearchgate.net Certain compounds in the series showed moderate to good antifungal activity. tandfonline.com

Table 3: Antimicrobial Activity of Selected this compound Derivatives
Compound SeriesTest OrganismActivity/MIC Value
3,5-bis(trifluoromethyl)phenyl substituted pyrazolesStaphylococcus aureus (including MRSA)MIC as low as 0.5 µg/mL mdpi.com
N-(trifluoromethyl)phenyl substituted pyrazolesMRSA, Enterococcus faecalisEffective growth and biofilm inhibitors nih.gov
Thiophene-linked 3-(trifluoromethyl)pyrazolesCandida albicans, Aspergillus nigerModerate to good antifungal activity tandfonline.com
Dihydrotriazine derivatives with 1,3-diaryl pyrazoleGram-positive and Gram-negative bacteriaMIC values ranging from 1–64 µg/mL researchgate.net

The this compound moiety is a valuable scaffold for the design of potential anticancer agents. nih.gov Researchers have synthesized and evaluated various derivatives for their cytotoxic activity against a range of cancer cell lines.

One study detailed the synthesis of 3-trifluoromethylpyrazole tethered chalcone-pyrrole and pyrazoline-pyrrole derivatives. nih.gov Two compounds from this series, (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) and (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c), displayed significant antiproliferative activity against renal cancer (UO-31) cell lines. nih.gov These compounds also showed promising activity against leukemia, colon, and breast cancer cell lines, with GI50 (50% growth inhibition) values more potent than the reference drug sunitinib in most cases. nih.gov

In another approach, molecular hybridization was used to create combretastatin-(trifluoromethyl)pyrazole analogues as potential tubulin polymerization inhibitors. nih.gov The most active compound, C-23, showed pronounced cytotoxicity against HeLa, B16F10, and multidrug-resistant mammary tumor cells. It acted by depolymerizing microtubules, disrupting mitotic spindle formation, and arresting cells in mitosis, ultimately leading to cell death. nih.gov Furthermore, 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) was reported to have moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 81.48 ± 0.89 μM. nih.govacs.org

Table 4: Anticancer Activity of Selected this compound Derivatives
CompoundCancer Cell LineActivity Metric (Value)
Compound 5aLeukemia (HL-60, RPMI-8226), Colon (KM-12), Breast (BT-549)GI50: 0.27 to 1.36 µM nih.gov
Compound 5cLeukemia (HL-60, RPMI-8226), Colon (KM-12), Breast (BT-549)GI50: 0.27 to 1.36 µM nih.gov
Compound C-23MCF-7, HeLa, B16F10Pronounced cytotoxicity, tubulin polymerization inhibitor nih.gov
Compound L3Breast (MCF-7)IC50: 81.48 ± 0.89 µM nih.govacs.org

Beyond the applications previously discussed, this compound derivatives have been investigated for a spectrum of other biological activities.

Analgesic and Anti-inflammatory: Many compounds based on this scaffold exhibit potent anti-inflammatory and analgesic properties, often linked to their inhibition of COX enzymes. nih.govnih.gov As mentioned, the selective COX-2 inhibitor FR140423 not only reduced carrageenin-induced paw edema and adjuvant arthritis more potently than indomethacin but also showed significant dose-dependent anti-hyperalgesic effects. nih.gov Uniquely, it also produced an analgesic effect in the tail-flick test, which was blocked by the opioid antagonist naloxone, suggesting a morphine-like mechanism. nih.gov Other synthesized pyrazole derivatives have also shown excellent anti-inflammatory activity in carrageenan-induced paw edema models, sometimes comparable to standard drugs like diclofenac. nih.gov

Tuberculostatic Activity: The pyrazole nucleus is a component of compounds tested for activity against Mycobacterium tuberculosis. For instance, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline was noted for its biological activities, and other pyrazole derivatives have been screened for anti-tubercular properties against the H37Rv strain. nih.gov The high tuberculostatic activity found in some pyrazole series has prompted further investigation into their broader antimicrobial effects. researchgate.net

The biological activity of this compound derivatives is heavily influenced by the presence and position of the trifluoromethyl group and other substituents on the pyrazole and adjacent rings. researchgate.net The introduction of fluorine or a trifluoromethyl group into a molecule can significantly alter its physicochemical properties. researchgate.netsemanticscholar.org

The -CF3 group is known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties. researchgate.net This is a key reason for its incorporation into many drug candidates. researchgate.net In SAR studies of antibacterial 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, it was observed that the type and position of halogen substitutions on an aniline ring drastically affected potency. mdpi.com For example, dichloro- and bromo-chloro-aniline derivatives were among the most potent compounds, while carboxylic acid functional groups eliminated the activity entirely. mdpi.com

In the development of N-(trifluoromethyl)phenyl substituted pyrazole derivatives as antibacterial agents, replacing a carboxylic acid group with a trifluoromethyl group was a key design choice. nih.gov This substitution was found to reduce toxicity against human embryonic kidney cells while maintaining potent activity against MRSA. nih.gov The location of the trifluoromethyl group, whether at the 3- or 5-position of the pyrazole ring, is also known to be greatly associated with variations in the activity profile of the compounds. researchgate.net These studies underscore the importance of the -CF3 group and systematic structural modifications in optimizing the biological activity of pyrazole-based compounds.

Utilization in Advanced Materials Science

The incorporation of the this compound scaffold into various molecular frameworks has led to the development of advanced materials with significant practical applications. The unique electronic properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, play a crucial role in tailoring the performance of these materials.

Organic Materials with Remarkable Practical Importance

The this compound moiety is recognized as a privileged structural scaffold in the design of advanced organic materials. acs.org Its integration into larger molecular systems has yielded materials with applications in optoelectronics, specifically in photovoltaics and electroluminescent devices. mdpi.com

Researchers have synthesized and characterized 6-CF3-1H-pyrazolo[3,4-b]quinolines bearing methyl and/or phenyl groups on the pyrazole core for these applications. mdpi.com These materials have been investigated as components in the active layer of bulk heterojunction (BHJ) organic solar cells and as emitters in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

In the context of organic solar cells, a blend of a 1H-pyrazolo[3,4-b] quinoline derivative, specifically 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3), with poly(3-decylthiophene-2,5-diyl) (PDT) as the active layer resulted in a power conversion efficiency of approximately 0.38%. mdpi.comresearchgate.net For this device, the active layer thickness was 111 nm, with a short-circuit current density (JSC) of 32.81 μA/cm² and an open-circuit voltage (VOC) of 0.78 V. mdpi.com

As emitters in OLEDs, these trifluoromethyl-substituted pyrazole derivatives have demonstrated bright bluish-green light emission. mdpi.comresearchgate.net An OLED device employing 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) as the emitter produced a deep bluish-green emission with a maximum brightness of approximately 1436.0 cd/m². researchgate.net The current efficiency reached up to 1.26 cd/A at 506 nm. researchgate.net

CompoundApplicationKey Performance MetricValue
1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) + PDTOrganic Solar Cell (BHJ)Power Conversion Efficiency~0.38%
1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) + PDTOrganic Solar Cell (BHJ)Short-Circuit Current Density (JSC)32.81 μA/cm²
1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) + PDTOrganic Solar Cell (BHJ)Open–Circuit Voltage (VOC)0.78 V
1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3)Organic Light-Emitting Diode (OLED)Maximum Brightness~1436.0 cd/m²
1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3)Organic Light-Emitting Diode (OLED)Current Efficiencyup to 1.26 cd/A

Photoswitchable Systems (e.g., Arylazopyrazoles)

Arylazopyrazoles are a class of azoheteroarene photoswitches that have garnered significant attention due to their excellent properties, including the stability of their isomers and the efficiency of conversion between them. acs.orgnih.govfigshare.com The introduction of trifluoromethyl groups onto the pyrazole core has been a key strategy to further enhance these properties. acs.orgnih.gov

The trifluoromethyl substituents have a valuable influence on the photoswitching behavior of arylazopyrazoles. acs.orgnih.govfigshare.com UV-vis and NMR experiments on arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have shown that these compounds exhibit very long half-lives in DMSO, on the order of days. acs.orgnih.govfigshare.com This high thermal stability of the metastable isomer is a significant improvement over previously reported structures. acs.org

The general mechanism of photoswitching in these molecules involves a reversible E-Z isomerization of the N=N double bond upon exposure to light. nih.gov The incorporation of trifluoromethyl groups, along with the extension of conjugated structures and the electronic effects of N-aromatic substituents on the pyrazole, positively affects the isomerization yield and the half-lives of the least stable isomer. acs.orgnih.gov These experimental findings are supported by theoretical calculations. acs.orgnih.govfigshare.com

Arylazopyrazoles, as a novel class of five-membered azo photoswitches, can offer quantitative photoswitching and high thermal stability of the Z isomer, with reported half-lives of 10 and ~1000 days. acs.org The conformation of the Z isomers is highly dependent on the substitution pattern on the heteroarene, which in turn impacts the electronic spectral properties of the compounds. acs.org

Compound ClassKey FeatureObserved PropertySignificance
Arylazo-1H-3,5-bis(trifluoromethyl)pyrazolesTrifluoromethyl substitutionVery long half-lives in DMSO (days)High thermal stability of the metastable isomer
ArylazopyrazolesAzoheteroarene photoswitchQuantitative photoswitchingEfficient conversion between isomers
ArylazopyrazolesAzoheteroarene photoswitchHigh thermal stability of Z isomerHalf-lives of 10 and ~1000 days reported

Q & A

Q. What are the common synthetic routes for 3-(trifluoromethyl)pyrazole derivatives, and how do reaction conditions influence regioselectivity?

The synthesis of this compound derivatives typically employs [3+2] cycloaddition between trifluoromethyl-containing ynones and diazo compounds, or transition-metal-catalyzed cross-coupling reactions. For example, copper-catalyzed reactions under mild conditions (e.g., 60°C, DMF solvent) favor regioselective formation of 1,4-disubstituted pyrazoles, while palladium catalysis enables C–H functionalization at specific positions . Solvent polarity and temperature critically affect regioselectivity; polar aprotic solvents like DMF enhance cyclization efficiency, whereas higher temperatures (80–100°C) may promote side reactions such as dimerization .

Q. How does the trifluoromethyl group influence the physicochemical properties of pyrazole derivatives in drug design?

The trifluoromethyl (–CF₃) group enhances metabolic stability, lipophilicity, and bioavailability by reducing basicity of adjacent amines and resisting oxidative degradation. Its strong electron-withdrawing effect alters π-stacking interactions and hydrogen-bonding patterns, improving target binding affinity. For instance, in TRPV1 antagonists, the –CF₃ group stabilizes hydrophobic interactions with residues like Phe587 and Leu588 in the ligand-binding pocket . Additionally, –CF₃ increases membrane permeability, as demonstrated by improved logP values (e.g., from 1.2 to 2.8 in lead optimization studies) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound compounds?

Key techniques include:

  • ¹H/¹³C NMR : The –CF₃ group induces deshielding of adjacent protons (δ 7.5–8.5 ppm for pyrazole ring H) and distinct ¹⁹F NMR signals (δ −60 to −65 ppm) .
  • HRMS : Accurate mass determination (e.g., m/z 204.08743 for C₉H₁₁F₃N₂) confirms molecular formulas .
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve regioisomers, while ESI-MS detects fragmentation patterns indicative of –CF₃ loss .

Advanced Research Questions

Q. How can researchers address challenges in the structural elucidation of polymorphic forms of this compound derivatives using X-ray crystallography?

Polymorphism analysis requires high-resolution data (≤ 0.8 Å) and refinement using programs like SHELXL. For example, orthorhombic (P2₁2₁2₁) and monoclinic (P2₁/c) systems were distinguished for this compound derivatives by comparing unit cell parameters (e.g., a = 8.798 Å vs. a = 10.254 Å) and hydrogen-bonding networks . Thermal ellipsoid modeling in SHELX helps identify disordered –CF₃ groups, while twin refinement (TWIN/BASF commands) resolves overlapping diffraction patterns .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for TRPV1 antagonists containing the this compound moiety?

SAR studies involve:

  • Substituent variation : Replacing the 3-(trifluoromethyl) group with –Cl or –CH₃ reduces TRPV1 binding (Ki increases from 0.1 nM to >10 nM) .
  • Stereochemical profiling : Enantiomers (e.g., 13S vs. 13R) show 100-fold differences in antagonism due to hydrogen bonding with Tyr511 and Lys571 .
  • Docking simulations : Homology models of hTRPV1 (based on rTRPV1) predict interactions between the –CF₃ group and hydrophobic pockets (e.g., Phe587/Leu588), validated by mutagenesis .

Q. What computational approaches are utilized to study the binding interactions of this compound-containing compounds with biological targets?

Flexible docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force fields) map binding modes. For TRPV1, MD trajectories (50 ns) reveal stable –CF₃ interactions with Tyr554 (π-stacking) and Thr550 (van der Waals) . Quantum mechanical calculations (DFT/B3LYP) assess electrostatic contributions of –CF₃ to binding energy, showing a 2.3 kcal/mol stabilization compared to –CH₃ analogs .

Q. How can conflicting data from different characterization techniques (e.g., NMR vs. X-ray crystallography) be resolved when analyzing this compound derivatives?

Discrepancies often arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Strategies include:

  • VT-NMR : Variable-temperature experiments (e.g., −40°C to 80°C) identify conformational equilibria causing signal splitting .
  • SC-XRD : Single-crystal X-ray diffraction confirms dominant conformers observed in the solid state .
  • DFT optimization : Comparing computed (gas-phase) and experimental (solid-state) structures resolves torsional angle mismatches .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-Z refinement (e.g., fluorine atoms) and TWIN commands for twinned crystals .
  • Synthesis : Optimize regioselectivity via solvent screening (DMF > DMSO) and catalyst selection (CuI vs. Pd(PPh₃)₄) .
  • SAR Validation : Combine mutagenesis (e.g., TRPV1 Y554A mutants) with in vitro assays (calcium flux) to confirm computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.